Cas no 1805031-46-2 (Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate)
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate
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- Inchi: 1S/C9H8BrF2NO2/c1-15-7(14)4-5-2-3-6(9(11)12)8(10)13-5/h2-3,9H,4H2,1H3
- InChI Key: TUYQOUBJEXSTCO-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=CC(CC(=O)OC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076451-250mg |
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate |
1805031-46-2 | 97% | 250mg |
$489.60 | 2022-04-01 | |
| Alichem | A029076451-500mg |
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate |
1805031-46-2 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029076451-1g |
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate |
1805031-46-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate
Recent Advances in the Application of Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate (CAS: 1805031-46-2) in Chemical Biology and Pharmaceutical Research
Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate (CAS: 1805031-46-2) is a versatile pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. Its unique structural features, including the difluoromethyl and bromo substituents, make it a valuable scaffold for designing compounds with enhanced biological activity and improved pharmacokinetic properties.
Recent studies have highlighted the role of Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate in the synthesis of fungicides and herbicides. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its efficacy as a precursor in developing next-generation agrochemicals with improved environmental profiles. The difluoromethyl group, in particular, has been shown to enhance the binding affinity of these compounds to target enzymes in fungal pathogens, leading to higher potency and lower required application rates.
In pharmaceutical applications, researchers have utilized this compound as a key building block for kinase inhibitors. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel JAK3 inhibitors, showing promising results in preclinical models of autoimmune diseases. The bromo substituent at the 2-position allows for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies.
The synthetic accessibility of Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate has been significantly improved through recent methodological advances. A 2023 paper in Organic Process Research & Development reported a scalable, cost-effective synthesis route with an overall yield of 78%, addressing previous challenges in large-scale production. This development has facilitated broader exploration of its applications in drug discovery programs.
Ongoing research is investigating the potential of this compound in PROTAC (proteolysis targeting chimera) development, leveraging its ability to serve as a linker between target-binding moieties and E3 ligase recruiters. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of this scaffold show improved cellular permeability and metabolic stability compared to traditional linkers.
Future directions for research involving Methyl 2-bromo-3-(difluoromethyl)pyridine-6-acetate include exploration of its use in antibody-drug conjugates (ADCs) and as a fluorinated probe for 19F NMR studies in biological systems. The compound's unique combination of reactivity and stability positions it as a valuable tool for both medicinal chemistry and chemical biology applications in the coming years.
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